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  • Product: 1-(Propylsulfonyl)piperidin-4-one oxime
  • CAS: 1016800-97-7

Core Science & Biosynthesis

Foundational

1-(Propylsulfonyl)piperidin-4-one oxime molecular weight, exact mass, and structural formula

An In-depth Technical Guide to 1-(Propylsulfonyl)piperidin-4-one oxime: Physicochemical Properties, Synthesis, and Characterization Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Propylsulfonyl)piperidin-4-one oxime: Physicochemical Properties, Synthesis, and Characterization

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When functionalized, the piperidine ring offers a versatile three-dimensional framework for interacting with biological targets.[2] This guide focuses on a specific derivative, 1-(propylsulfonyl)piperidin-4-one oxime, a molecule that combines the piperidine core with a sulfonyl group and an oxime functionality.

The incorporation of a propylsulfonyl group at the N-1 position significantly influences the molecule's polarity and hydrogen bonding capacity, while the oxime group at the C-4 position introduces a site for potential therapeutic interactions and further chemical modification.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's fundamental properties, a robust protocol for its synthesis, and a workflow for its structural characterization.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental for any research or development application. These parameters govern its behavior in both chemical and biological systems.

Quantitative Data Summary

The key identifying and quantitative properties of 1-(propylsulfonyl)piperidin-4-one oxime are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O₃S[4][5]
Molecular Weight 220.29 g/mol [4][5]
Exact Mass 220.08816355 Da[5]
CAS Number 1016800-97-7[5]
Topological Polar Surface Area 78.4 Ų[5]
Canonical SMILES CCCS(=O)(=O)N1CCC(=NO)CC1[5]
Structural Formula

The structural formula provides a two-dimensional representation of the atomic connectivity within the molecule. The structure consists of a central piperidine ring, with a propylsulfonyl group attached to the nitrogen atom and an oxime group replacing the carbonyl oxygen at the 4-position.

Caption: 2D structure of 1-(propylsulfonyl)piperidin-4-one oxime.

Synthesis Protocol

The synthesis of 1-(propylsulfonyl)piperidin-4-one oxime is most logically achieved via a two-step process starting from a commercially available precursor, piperidin-4-one. The causality for this approach is clear: it isolates the two key chemical transformations, N-sulfonylation and oximation, allowing for purification of the intermediate and maximizing the final yield.

  • Step 1: N-Sulfonylation. The nitrogen of the piperidin-4-one is functionalized with a propylsulfonyl group using propane-1-sulfonyl chloride. This reaction is a standard nucleophilic substitution on the sulfonyl chloride.

  • Step 2: Oximation. The ketone at the C-4 position of the resulting N-sulfonylated piperidone is converted to an oxime via condensation with hydroxylamine.

Experimental Workflow: Synthesis

SynthesisWorkflow start Start: Piperidin-4-one HCl step1 Step 1: N-Sulfonylation - Dissolve in Dichloromethane - Add Triethylamine (Base) - Cool to 0°C start->step1 reagent1 Add Propane-1-sulfonyl chloride (dropwise) step1->reagent1 reaction1 Stir at room temperature (4-6 hours) reagent1->reaction1 workup1 Aqueous Workup - Wash with H₂O, brine - Dry over Na₂SO₄ - Concentrate in vacuo reaction1->workup1 intermediate Intermediate: 1-(Propylsulfonyl)piperidin-4-one workup1->intermediate step2 Step 2: Oximation - Dissolve intermediate in Ethanol - Add Hydroxylamine HCl - Add Sodium Acetate intermediate->step2 reaction2 Reflux (2-4 hours) step2->reaction2 workup2 Purification - Cool and precipitate - Filter solid - Recrystallize (Ethanol/Water) reaction2->workup2 product Final Product: 1-(Propylsulfonyl)piperidin-4-one oxime workup2->product

Caption: Synthetic workflow for 1-(propylsulfonyl)piperidin-4-one oxime.

Detailed Methodology

Materials: Piperidin-4-one hydrochloride, propane-1-sulfonyl chloride, triethylamine, dichloromethane (DCM), hydroxylamine hydrochloride, sodium acetate, ethanol, deionized water, brine, anhydrous sodium sulfate.

Part A: Synthesis of 1-(Propylsulfonyl)piperidin-4-one (Intermediate)

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.5 eq) at room temperature to neutralize the hydrochloride and act as a base.

  • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the sulfonylation reaction.

  • Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The slow addition prevents side reactions and ensures a controlled reaction rate.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(propylsulfonyl)piperidin-4-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of 1-(Propylsulfonyl)piperidin-4-one oxime (Final Product)

  • Dissolve the crude 1-(propylsulfonyl)piperidin-4-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Heat the mixture to reflux for 2-4 hours. The elevated temperature drives the condensation reaction to completion. Monitor progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(propylsulfonyl)piperidin-4-one oxime as a crystalline solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system for structural verification.[6]

Analytical Workflow

AnalyticalWorkflow product Purified Solid Product ms Mass Spectrometry (MS) - ESI+ mode - Confirm [M+H]⁺ ion product->ms Verify Mass nmr NMR Spectroscopy - ¹H and ¹³C spectra - Confirm proton/carbon environment product->nmr Map Structure ir Infrared (IR) Spectroscopy - Identify key functional groups product->ir Verify Functional Groups data_analysis Data Analysis & Correlation ms->data_analysis nmr->data_analysis ir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data
  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary expected peak would be the protonated molecular ion [M+H]⁺ at m/z ≈ 221.0956, corresponding to the exact mass of the molecule plus a proton.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the propyl group (a triplet, a sextet, and a triplet), distinct signals for the non-equivalent piperidine ring protons, and a broad singlet for the oxime hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 distinct carbon environments, including the aliphatic carbons of the propyl group and piperidine ring, and a downfield signal for the C=N oxime carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional group transformations. Key expected absorptions include:

    • Absence of a strong C=O stretch (around 1715 cm⁻¹) from the ketone starting material.

    • Presence of a C=N stretch (around 1650 cm⁻¹).

    • Presence of a broad O-H stretch (around 3200-3400 cm⁻¹) from the oxime.

    • Strong S=O stretches (around 1350 cm⁻¹ and 1160 cm⁻¹) from the sulfonyl group.

Potential Applications in Research and Drug Development

Piperidin-4-one derivatives are recognized as versatile intermediates and pharmacophores in drug discovery.[2] The title compound, 1-(propylsulfonyl)piperidin-4-one oxime, integrates several structural motifs associated with biological activity.

  • CNS Agents: The piperidine core is prevalent in many centrally acting agents. The sulfonyl group can modulate lipophilicity and blood-brain barrier penetration.

  • Antimicrobial Agents: Oxime functionalities and their esters have been explored for their antibacterial and antifungal properties. The overall structure could serve as a scaffold for developing novel anti-infective agents.

  • Anticancer Research: Certain piperidinone derivatives have shown antimitotic or anticancer activity.[7] This compound could be evaluated in relevant assays or used as a building block for more complex molecules with potential antiproliferative effects.

The compound is a valuable intermediate for further chemical elaboration. The oxime's hydroxyl group can be alkylated or acylated to generate libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[8]

Conclusion

This technical guide provides a comprehensive overview of 1-(propylsulfonyl)piperidin-4-one oxime, detailing its core physicochemical properties, a logical and detailed synthetic protocol, and a robust workflow for its characterization. By explaining the causality behind the experimental choices and grounding the information in established chemical principles, this document serves as an authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research. The strategic combination of the piperidine scaffold, sulfonyl group, and oxime functionality makes this compound a molecule of interest for further investigation and a valuable tool in the synthesis of novel chemical entities.

References

  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101–1111. Retrieved from [Link]

  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). View of Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Arulraj, R., & Krishnakumar, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 21-28. Retrieved from [Link]

  • Arulraj, R., & Krishnakumar, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 7(1), 1-53. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and In Vitro Stability of 1-(Propylsulfonyl)piperidin-4-one Oxime: A Technical Whitepaper

Executive Summary & Structural Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is heavily dependent on the rational design of its core scaffold. 1-(Propylsulfonyl)piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is heavily dependent on the rational design of its core scaffold. 1-(Propylsulfonyl)piperidin-4-one oxime (CAS No. 1016800-97-7) represents a highly versatile synthetic building block frequently utilized in the development of neuroactive agents, antimicrobial leads, and kinase inhibitors[1].

To successfully transition molecules containing this scaffold from in vitro hits to in vivo probes, researchers must understand its inherent metabolic liabilities. This whitepaper provides an in-depth technical evaluation of the expected pharmacokinetics and in vitro stability of this compound, driven by the distinct physicochemical properties of its three primary structural features: the piperidine core, the propylsulfonyl moiety, and the oxime group.

Mechanistic Liabilities and Predicted Metabolic Pathways

The metabolic fate of a compound is dictated by its electronic environment and steric accessibility. For 1-(Propylsulfonyl)piperidin-4-one oxime, the biotransformation profile is bifurcated into Phase I (oxidative/hydrolytic) and Phase II (conjugative) pathways.

The Sulfonylpiperidine Core: Resistance to Hydrolysis

A common strategy to enhance the metabolic stability of labile amide bonds is bioisosteric replacement with sulfonamides or sulfonyl groups. The sulfonyl group contains a tetrahedral, achiral sulfur atom directly bound to two electronegative oxygen atoms[2]. This geometry strongly resembles the transition state of amide hydrolysis but is highly resistant to cleavage by mammalian amidases and esterases[2]. Consequently, the N-propylsulfonyl linkage in this scaffold provides an exceptionally stable core, shifting the metabolic burden away from ring-opening or dealkylation, and toward aliphatic oxidation of the propyl chain by Cytochrome P450 (CYP450) enzymes.

The Oxime Moiety (=N-OH): A Dual Target for CYPs and UGTs

The oxime group is the primary soft spot of this molecule, susceptible to two major clearance mechanisms:

  • Phase I Oxidation/Hydrolysis: CYP450 enzymes can catalyze the dehydration or oxidative cleavage of oximes, reverting them to their corresponding ketones (in this case, regenerating the piperidin-4-one derivative)[3]. This process requires the transfer of electrons from NADPH through CYP reductase to the heme iron of the P450 enzyme[4].

  • Phase II Glucuronidation: The free hydroxyl group of the oxime is a prime nucleophilic target for UDP-glucuronosyltransferases (UGTs). Specifically, the UGT1A9 isoform, which is highly expressed in both hepatic and renal tissues, preferentially catalyzes the O-glucuronidation of oximes and N-hydroxy compounds[5]. This conjugation significantly increases the molecule's hydrophilicity, marking it for rapid renal excretion.

G Parent 1-(Propylsulfonyl) piperidin-4-one oxime CYP CYP450 Oxidation (Propyl Chain Hydroxylation) Parent->CYP Phase I (NADPH) UGT UGT1A9 Glucuronidation (O-Glucuronide Formation) Parent->UGT Phase II (UDPGA) Hydrolysis CYP/Esterase Hydrolysis (Ketone Formation) Parent->Hydrolysis Phase I (H2O) Excretion Renal Excretion (Clearance) CYP->Excretion UGT->Excretion Hydrolysis->Excretion

Caption: Proposed Phase I and Phase II metabolic pathways for the oxime scaffold.

In Vitro Stability Profiling: Self-Validating Methodologies

To accurately predict intrinsic clearance ( CLint​ ), we must employ a self-validating system of in vitro assays. Do not rely solely on one subcellular fraction; the interplay between Phase I and Phase II metabolism requires orthogonal validation.

Protocol 1: Human Liver Microsomal (HLM) Stability (Phase I)

Causality: Microsomes contain the endoplasmic reticulum-bound CYP450 enzymes but lack soluble Phase II cofactors. We must exogenously supply NADPH as the essential electron donor to drive the CYP450 catalytic cycle[4].

  • Preparation: Prepare a 1 µM solution of 1-(Propylsulfonyl)piperidin-4-one oxime in 100 mM potassium phosphate buffer (pH 7.4). Note: 1 µM ensures the reaction follows first-order kinetics, remaining well below the anticipated Km​ .

  • Incubation: Pre-incubate the compound with pooled Human Liver Microsomes (1 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent denatures the enzymes, instantly halting metabolism, while precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol 2: Cryopreserved Hepatocyte Stability (Phase I + Phase II)

Causality: Intact hepatocytes contain the full physiological complement of CYPs, UGTs, and esterases. Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, alamethicin (a pore-forming peptide) is often used to permeabilize the membranes, allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to access the UGT active site.

  • Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C to maintain viability >80%.

  • Incubation: Suspend cells at 1×106 cells/mL in Williams' E medium. Add the oxime compound to a final concentration of 1 µM.

  • Sampling: Remove aliquots at 0, 15, 30, 60, 90, and 120 minutes. Quench with an equal volume of ice-cold acetonitrile containing IS.

  • Analysis: Centrifuge and analyze via LC-MS/MS. Monitor specifically for the M+176 mass shift indicative of O-glucuronidation[5].

Workflow Step1 Compound Preparation (1 µM in buffer) Step2 HLM / Hepatocyte Incubation (37°C, + NADPH / UDPGA) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation (Precipitate Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent Remaining) Step4->Step5

Caption: Self-validating in vitro metabolic stability experimental workflow.

Pharmacokinetic Projections & Data Presentation

Based on the structural properties of the sulfonylpiperidine core and the oxime functional group, the following table summarizes the projected in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. These benchmarks serve as a comparative baseline for researchers optimizing this scaffold.

ParameterProjected Value / RangeMechanistic Rationale
Aqueous Solubility (pH 7.4) Moderate to High (>100 µg/mL)The polar oxime and sulfonyl groups enhance solvation, counteracting the lipophilicity of the piperidine and propyl chain.
Caco-2 Permeability ( Papp​ ) High ( >10×10−6 cm/s)The uncharged nature of the sulfonamide nitrogen at physiological pH facilitates passive transcellular diffusion.
HLM Half-Life ( t1/2​ ) 30 – 60 minutesModerate Phase I clearance driven by aliphatic oxidation of the propyl chain and CYP-mediated oxime hydrolysis[3].
Hepatocyte Clearance ( CLint​ ) High ( >40 µL/min/ 106 cells)Accelerated clearance due to the synergistic effect of Phase I CYPs and Phase II UGT1A9-mediated O-glucuronidation[5].
Plasma Protein Binding (PPB) Low to Moderate (40% - 60%)Lack of highly lipophilic aromatic rings or strong acidic/basic centers reduces non-specific binding to human serum albumin.

Conclusion

1-(Propylsulfonyl)piperidin-4-one oxime is a structurally robust scaffold offering excellent baseline permeability and resistance to amide hydrolysis due to its sulfonyl linkage[2]. However, drug development professionals must account for the metabolic lability of the oxime group, which acts as a primary substrate for both CYP450 oxidation[3] and UGT1A9-mediated glucuronidation[5]. By employing the rigorous, self-validating in vitro stability protocols outlined above, researchers can accurately map the clearance pathways of this scaffold and strategically apply bioisosteric modifications (e.g., oxime etherification or steric shielding of the propyl chain) to optimize its pharmacokinetic profile for in vivo efficacy.

References

  • MDPI. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules, 2020. Available at:[Link]

  • Oxford University Press (OUP). "Isolation and Reconstitution of Cytochrome P450ox and in Vitro Reconstitution of the Entire Biosynthetic Pathway of the Cyanogenic Glucoside Dhurrin from Sorghum." Plant Physiology, 1998. Available at: [Link]

  • National Institutes of Health (NIH). "Steroidogenic Cytochrome P450 17A1 Structure and Function." PMC, 2017. Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.1.17 - glucuronosyltransferase." BRENDA. Available at: [Link]

  • American Chemical Society (ACS). "Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases." Chemical Research in Toxicology, 2016. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Practical Applications of 1-(Propylsulfonyl)piperidin-4-one Oxime in Heterocyclic Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Profiling In modern drug discovery, the piperidine ring is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Profiling

In modern drug discovery, the piperidine ring is a privileged scaffold, providing a semi-rigid framework that supports precise pharmacophore positioning [1]. Among its derivatives, 1-(Propylsulfonyl)piperidin-4-one oxime (CAS: 1016800-97-7) stands out as a highly versatile, bifunctional building block[1].

The strategic value of this molecule lies in its dual functionality:

  • The Oxime Moiety: Serves as a reactive node for ring expansions, reductions, and derivatizations.

  • The Propylsulfonyl Group: Acts not only as a robust, orthogonal protecting group (stable to strong acids, bases, and hydride reducers) but also as a lipophilic sulfonamide pharmacophore commonly found in CNS-active and metabolic therapeutics.

This application note details field-proven methodologies for utilizing 1-(Propylsulfonyl)piperidin-4-one oxime in the synthesis of complex heterocycles, specifically focusing on diazepane ring expansions and diastereoselective reductions to 4-aminopiperidines .

Table 1: Physicochemical Profile of 1-(Propylsulfonyl)piperidin-4-one oxime[1]
PropertyValueScientific Implication
Molecular Weight 220.29 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Formula C8H16N2O3SHigh atom economy for sulfonamide-containing libraries.
Topological Polar Surface Area (TPSA) 78.4 ŲExcellent balance for membrane permeability; suitable for CNS targeting.
Hydrogen Bond Acceptors 5Strong potential for interacting with kinase and GPCR target sites.

Core Application I: Synthesis of 1,4-Diazepan-5-ones via Beckmann Rearrangement

The Beckmann rearrangement of piperidin-4-one oximes is the premier method for synthesizing 1,4-diazepan-5-ones (homopiperazines)[2]. These seven-membered lactams are critical scaffolds in the development of kinase inhibitors and anti-infectives.

Causality & Mechanistic Insight: Traditional Beckmann conditions (e.g., hot H₂SO₄ or PCl₅) are harsh and often lead to degradation or poor regioselectivity. By utilizing a mild organocatalyst like Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) or activating the oxime with Mesitylenesulfonyl chloride, the reaction proceeds via a highly ordered anti-periplanar migration[3]. The propylsulfonyl group on the piperidine nitrogen is highly electron-withdrawing, which prevents unwanted protonation/activation of the piperidine nitrogen, directing the reaction cleanly toward the desired lactam.

Beckmann A 1-(Propylsulfonyl)piperidin-4-one oxime (Starting Material) B O-Activation (Cyanuric Chloride or TsCl) A->B C Anti-Periplanar Migration (Ring Expansion) B->C D Nitrilium Ion Intermediate C->D E Hydration & Tautomerization (H2O addition) D->E F 1-(Propylsulfonyl)-1,4-diazepan-5-one (Target Lactam) E->F

Caption: Mechanistic pathway of the Beckmann rearrangement for diazepane synthesis.

Protocol 1: Mild Beckmann Rearrangement

Self-Validating System: The conversion of the oxime (broad -OH stretch at ~3200 cm⁻¹) to the lactam (sharp N-H stretch at ~3300 cm⁻¹ and strong C=O amide stretch at ~1650 cm⁻¹) can be rapidly monitored via ATR-FTIR.

  • Substrate Activation: Dissolve 1-(Propylsulfonyl)piperidin-4-one oxime (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere.

  • Catalyst Addition: Add cyanuric chloride (0.05 eq) and ZnCl₂ (0.1 eq) at room temperature.

    • Why: Cyanuric chloride acts as a mild, highly active catalyst for O-activation, while ZnCl₂ acts as a Lewis acid co-catalyst to stabilize the departing leaving group, drastically accelerating the reaction[3].

  • Reflux & Monitoring: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the oxime spot (UV active, KMnO₄ stainable) indicates completion.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 20 mL).

    • Why: A basic quench neutralizes any generated HCl, preventing the hydrolysis of the newly formed lactam ring.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1-(Propylsulfonyl)-1,4-diazepan-5-one.

Core Application II: Reduction to 1-(Propylsulfonyl)piperidin-4-amines

4-Aminopiperidines are ubiquitous in medicinal chemistry, serving as the core recognition motif for numerous GPCRs and ion channels[4]. While reductive amination of the corresponding ketone is possible, the reduction of the oxime is often preferred when a clean, primary amine is required without the risk of over-alkylation (secondary/tertiary amine byproducts)[5].

Causality & Mechanistic Insight: The reduction of oximes can be achieved via hydride transfer (LiAlH₄) or catalytic hydrogenation (Pd/C or Raney Ni)[6]. The choice of reduction dictates the operational safety and the stereochemical outcome (if substituted). The propylsulfonyl group is entirely inert to LiAlH₄, making it a superior protecting group compared to ester-based carbamates (like Cbz or sometimes Boc), which can suffer from unwanted hydride attacks or hydrogenolysis under aggressive conditions[7].

Workflow Start Oxime Substrate in Anhydrous Solvent Decision Select Reduction Strategy Start->Decision PathA Hydride Reduction (LiAlH4, THF, 0°C to Reflux) Decision->PathA PathB Catalytic Hydrogenation (H2, Pd/C or Raney Ni, MeOH) Decision->PathB QuenchA Fieser Work-up (H2O / NaOH / H2O) PathA->QuenchA QuenchB Filtration through Celite Solvent Evaporation PathB->QuenchB Product 1-(Propylsulfonyl)piperidin-4-amine (Primary Amine) QuenchA->Product QuenchB->Product

Caption: Experimental workflow for the reduction of piperidin-4-one oximes to 4-aminopiperidines.

Protocol 2: Hydride Reduction to Primary Amine

Self-Validating System: Ninhydrin stain on TLC will turn distinctly purple/blue for the primary amine product, whereas the starting oxime will remain uncolored.

  • Preparation of Hydride Suspension: In an oven-dried flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve 1-(Propylsulfonyl)piperidin-4-one oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

    • Why: Oxime reduction is highly exothermic. Dropwise addition controls the evolution of hydrogen gas and prevents thermal runaway[6].

  • Thermal Activation: Remove the ice bath, allow the reaction to reach room temperature, and then heat to reflux for 4 hours.

    • Why: The initial reduction forms an aluminate complex. Refluxing is required to drive the complete collapse of the N-O bond to yield the amine.

  • Fieser Work-up (Critical Step): Cool the reaction strictly to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

    • Why: Standard aqueous quenches create unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method forces the aluminum salts to precipitate as a granular, white solid that is easily filtered, maximizing yield and purity[6].

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to afford the crude 1-(Propylsulfonyl)piperidin-4-amine.

Table 2: Comparison of Oxime Reduction Strategies for Piperidine Derivatives[4]
Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Hydride Transfer LiAlH₄ / THF80 - 90%Complete conversion; robust against steric hindrance.Highly reactive; requires strict anhydrous conditions and careful workup.
Catalytic Hydrogenation H₂, Pd/C / MeOH75 - 85%Mild conditions; highly scalable; easy filtration workup.Can suffer from catalyst poisoning; risk of secondary amine formation.
Metal-Mediated FeCl₃·6H₂O / NaBH₄70 - 80%Excellent diastereoselectivity if the ring is substituted.Requires careful removal of iron salts during workup.

Conclusion

1-(Propylsulfonyl)piperidin-4-one oxime is a synthetically powerful intermediate. The orthogonal stability of the propylsulfonyl group allows chemists to subject the oxime moiety to aggressive ring-expansion or reduction conditions without compromising the integrity of the piperidine nitrogen. By utilizing the optimized Beckmann rearrangement and Fieser-quenched hydride reduction protocols outlined above, researchers can efficiently access high-value diazepanes and 4-aminopiperidines for downstream pharmacological screening.

References

  • Guidechem. "1-(Propylsulfonyl)piperidin-4-one oxime 1016800-97-7 wiki."
  • EvitaChem. "Buy 1-Cyclopropylpiperidin-4-one oxime (EVT-13414673)
  • ResearchGate. "An Efficient and Versatile One-Pot Beckmann Rearrangement of Ketoximes Using Mesitylenesulfonyl Chloride / Cyanuric Chloride."
  • ChemBK. "4-Aminopiperidine dihydrochloride - Synthesis Methods and Oxime Reduction."
  • Benchchem. "Chemical properties of Ethyl-piperidin-4-ylmethyl-amine - Reduction of Oxime to Amine."
  • ACS Publications - The Journal of Organic Chemistry. "Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam."

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation of 1-(Propylsulfonyl)piperidin-4-one oxime

Introduction The reduction of oximes to their corresponding primary amines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting piperidine-based amines are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of oximes to their corresponding primary amines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting piperidine-based amines are crucial building blocks for a wide range of biologically active molecules and approved drugs.[1][2] Specifically, the synthesis of 1-(propylsulfonyl)piperidin-4-amine from its oxime precursor provides a key intermediate for the development of novel therapeutics. This document provides a comprehensive guide to the catalytic hydrogenation of 1-(propylsulfonyl)piperidin-4-one oxime, detailing various protocols, the rationale behind experimental choices, and critical safety considerations.

The catalytic hydrogenation of oximes is a well-established method for the synthesis of amines.[3][4] This approach offers high efficiency and is often preferred over stoichiometric reducing agents due to milder reaction conditions and reduced waste generation. Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (Adam's catalyst).[5][6] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's selectivity and yield.

This application note will explore several robust protocols for the catalytic hydrogenation of 1-(propylsulfonyl)piperidin-4-one oxime, providing researchers and drug development professionals with the necessary information to perform this transformation safely and efficiently.

Reaction Pathway and Mechanism

The catalytic hydrogenation of an oxime to a primary amine proceeds through the adsorption of hydrogen onto the catalyst surface, followed by the reduction of the C=N double bond and cleavage of the N-O bond.

Reaction_Pathway Substrate 1-(Propylsulfonyl)piperidin-4-one oxime Intermediate Adsorbed Intermediate (on catalyst surface) Substrate->Intermediate + H2 + Catalyst Product 1-(Propylsulfonyl)piperidin-4-amine Intermediate->Product Hydrogenolysis

Caption: General reaction pathway for the catalytic hydrogenation of an oxime.

Comparative Overview of Catalytic Systems

The selection of an appropriate catalytic system is paramount for achieving high yield and purity of the desired primary amine. Below is a comparative table summarizing common catalytic systems for oxime reduction.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventKey Advantages & Considerations
Raney® Nickel 5-20%50-50025-100Methanol, EthanolCost-effective, highly active.[7] May require basic conditions to achieve high yields of primary amine.[3] Can be pyrophoric.[5]
Palladium on Carbon (Pd/C) 5-10%15-60 (or 1 atm)25-80Methanol, Ethanol, Acetic AcidVersatile and widely used.[8] Can be used with H2 gas or transfer hydrogenation agents like ammonium formate.
Platinum(IV) Oxide (PtO2) 1-5%15-6025-50Ethanol, Acetic AcidHighly effective, often used when other catalysts fail.[9] The oxide is a precursor that is reduced in situ to the active platinum black.[9] Can be pyrophoric after activation.[10]
Rhodium on Alumina (Rh/Al2O3) 1-5%50-50025-80Methanol, EthanolKnown for its high activity and selectivity in various hydrogenation reactions.[11][12][13]

Experimental Protocols

General Safety Precautions:

Catalytic hydrogenations involve flammable hydrogen gas and often pyrophoric catalysts.[14] All procedures should be conducted in a well-ventilated fume hood, behind a blast shield, and by personnel trained in high-pressure reactions.[14][15] Ensure proper grounding of all equipment to prevent static discharge.[16] The catalyst should never be allowed to dry, especially after exposure to hydrogen, as it can ignite spontaneously in the air.[5]

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Setup Assemble & Leak Test Reactor Charge Charge Substrate & Solvent Setup->Charge Inert Purge with Nitrogen Charge->Inert Catalyst Add Catalyst Slurry Inert->Catalyst Hydrogenate Introduce H2 & Heat/Stir Catalyst->Hydrogenate Monitor Monitor Reaction Progress Hydrogenate->Monitor Cool Cool & Vent H2 Monitor->Cool Purge_Post Purge with Nitrogen Cool->Purge_Post Filter Filter Catalyst (Wet) Purge_Post->Filter Isolate Isolate Product Filter->Isolate

Caption: A generalized workflow for catalytic hydrogenation experiments.

Protocol 1: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active and cost-effective catalyst for the hydrogenation of oximes.[6][7] The addition of a base is often necessary to suppress the formation of secondary amine byproducts.[3]

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one oxime

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • To a high-pressure reactor, add 1-(propylsulfonyl)piperidin-4-one oxime (1.0 eq) and methanol.

  • Add the ammonia solution in methanol (2-3 eq).

  • Carefully add the Raney® Nickel slurry (10-20% w/w of the oxime) to the reactor.

  • Seal the reactor and purge with nitrogen several times to remove all oxygen.[16]

  • Pressurize the reactor with hydrogen gas to 100-300 psi.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.[15]

  • Purge the reactor with nitrogen.[16]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry. [5] Keep it wet with methanol at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile catalyst that can be used with hydrogen gas or under transfer hydrogenation conditions.[8][17]

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one oxime

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve 1-(propylsulfonyl)piperidin-4-one oxime (1.0 eq) in ethanol or acetic acid.

  • Carefully add 10% Pd/C (5-10% w/w of the oxime) to the solution.

  • Seal the reactor and purge with nitrogen to remove any air.[14]

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the catalyst through a Celite® pad, ensuring the pad remains wet with the solvent.[5]

  • Rinse the filter cake with additional solvent.

  • Concentrate the combined filtrates under reduced pressure. If acetic acid was used as the solvent, it may need to be neutralized with a base before product isolation.

  • Purify as required.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adam's Catalyst)

Platinum(IV) oxide is a highly effective catalyst for oxime reduction, often succeeding where others may be less effective.[9] The catalyst is activated in situ by hydrogen to form platinum black.[9]

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one oxime

  • Platinum(IV) oxide (PtO2)

  • Ethanol

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Charge a suitable reaction vessel with 1-(propylsulfonyl)piperidin-4-one oxime (1.0 eq) and ethanol.

  • Add Platinum(IV) oxide (1-5% w/w of the oxime).

  • Place the vessel in a Parr shaker apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to 50 psi.

  • Shake the reaction mixture at room temperature. The active catalyst, platinum black, will form in situ.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the platinum black, keeping the filter cake wet.[10]

  • Concentrate the filtrate to yield the crude product, which can be further purified if necessary.

Conclusion

The catalytic hydrogenation of 1-(propylsulfonyl)piperidin-4-one oxime to the corresponding primary amine is a critical transformation for the synthesis of advanced pharmaceutical intermediates. This guide has detailed several effective protocols using common heterogeneous catalysts such as Raney® Nickel, Palladium on Carbon, and Platinum(IV) Oxide. The choice of catalyst and reaction conditions should be guided by factors such as cost, desired selectivity, and available equipment. Adherence to strict safety protocols is essential when working with hydrogen gas and pyrophoric catalysts to ensure a safe and successful outcome.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Taylor, K. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H 2 at 1 atm in H 2 O under mild conditions. (n.d.). ResearchGate.
  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group.
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Formate. (n.d.). SciSpace.
  • hydrogen - Organic Syntheses Procedure. (n.d.).
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • Taylor, K. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar.
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022, December 9). MDPI.
  • Hares, K., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology.
  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.).
  • Rhodium on alumina catalyst. (n.d.). Johnson Matthey.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009, January 29). PubMed.
  • Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder.
  • Rhodium‐catalyzed homogeneous (asymmetric) hydrogenation of β‐oxime esters. (n.d.). ResearchGate.
  • Palladium-catalyzed sp3 C-H oxidation using oxime as directing group – applications in total synthesis. (n.d.). ResearchGate.
  • Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. (2022, July 9).
  • Rhodium on Alumina-Ningxia Shengmei Huarui Activated Carbon Manufacturing Plant. (n.d.).
  • Huang, K., et al. (2013). Rhodium-catalyzed enantioselective hydrogenation of oxime acetates. PubMed.
  • Adams' catalyst. (2012, August 8). wikidoc.
  • Raney® Nickel: A Life-Changing Catalyst. (2022, April 7). American Chemical Society.
  • Platinum(IV) oxide surface area = 75m 2/g 1314-15-4. (n.d.). Sigma-Aldrich.
  • Platinum(IV) Oxide. (n.d.). Common Organic Chemistry.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
  • Adams' catalyst. (n.d.). Wikipedia.
  • 1-(Isopropylsulfonyl)piperidin-4-amine. (n.d.). ChemScene.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters.
  • Hydrogenation process of oxime derivatives. (n.d.). Google Patents.
  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022, December 28). Encyclopedia MDPI.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate.
  • Ruan, J., & Xiao, J. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds. (n.d.). Benchchem.
  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024, June 30).
  • Synthesis of piperidines via the hydrogenation of pyridines. (n.d.). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Oximation of 1-(Propylsulfonyl)piperidin-4-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering stalled conversions or incomplete oximation when synthesizing 1-(Propylsulfonyl)pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering stalled conversions or incomplete oximation when synthesizing 1-(Propylsulfonyl)piperidin-4-one oxime.

Rather than simply providing a generic recipe, this guide deconstructs the thermodynamic and kinetic bottlenecks of the reaction, empowering you to diagnose and resolve the root cause of the failure.

Diagnostic Workflow

Before altering your reaction conditions, use the following workflow to identify the specific bottleneck in your synthesis.

TroubleshootingWorkflow Start Incomplete Oximation Detected CheckPH Is reaction pH between 4.5 and 6.0? Start->CheckPH AdjustPH Adjust base equivalents (Use NaOAc buffer) CheckPH->AdjustPH No CheckWater Is water accumulating in the system? CheckPH->CheckWater Yes AdjustPH->CheckPH AddScavenger Add molecular sieves or use Dean-Stark CheckWater->AddScavenger Yes CheckKinetics Is carbinolamine intermediate persisting? CheckWater->CheckKinetics No AddScavenger->CheckKinetics IncreaseTemp Increase temp to 60°C & extend time CheckKinetics->IncreaseTemp Yes Success Complete Conversion (>99% Oxime) CheckKinetics->Success No IncreaseTemp->Success

Diagnostic workflow for resolving incomplete oximation reactions.

Root Cause Analysis: The "Why" Behind the Failure

Incomplete oximation of piperidin-4-one derivatives is rarely due to unreactive starting materials; it is almost always a failure to manage the delicate equilibrium of the two-step mechanism.

The pH Paradox (Kinetics vs. Thermodynamics)

Oximation is a two-step process consisting of nucleophilic attack followed by dehydration. This creates a conflicting pH requirement[1]:

  • Nucleophilic Attack: Hydroxylamine is introduced as a stable hydrochloride salt ( NH2​OH⋅HCl ). To act as an α -effect nucleophile, it must be freebased. If the pH is too low (< 4.0), the amine remains protonated ( NH3+​OH ) and is entirely non-nucleophilic, stalling the reaction at the starting material phase[2].

  • Dehydration: The initial attack forms a tetrahedral carbinolamine intermediate. The elimination of water to form the final C=N double bond is strictly acid-catalyzed. If the pH is too high (> 7.0), the reaction lacks the protons necessary to drive dehydration, causing the intermediate to accumulate[2].

Steric and Electronic Influence of the Propylsulfonyl Group

The N -propylsulfonyl moiety exerts a strong electron-withdrawing inductive effect on the piperidine ring. While this slightly increases the electrophilicity of the C4-carbonyl (facilitating the initial attack), it simultaneously stabilizes the tetrahedral carbinolamine intermediate. This stabilization makes the rate-limiting dehydration step even more sluggish compared to standard aliphatic ketones, necessitating optimized thermal and acidic conditions[3].

Mechanism Ketone 1-(Propylsulfonyl) piperidin-4-one Intermediate Tetrahedral Carbinolamine Ketone->Intermediate Nucleophilic Attack NH2OH Free NH2OH (Requires pH > 4) NH2OH->Intermediate Protonation Protonated NH3+OH (Non-nucleophilic) NH2OH->Protonation pH < 4 Oxime Target Oxime Product Intermediate->Oxime Acid-Catalyzed Dehydration (-H2O) Stall Stalled Dehydration (Requires pH < 7) Intermediate->Stall pH > 7

Mechanistic pathway of oximation highlighting pH-dependent bottlenecks.

Quantitative Impact of Reaction Parameters

Choosing the wrong base is the most common error in this synthesis. Strong bases (like NaOH or Na2​CO3​ ) or excess organic bases (like Pyridine) push the pH out of the optimal window, trapping the reaction at the intermediate stage[4]. The table below summarizes the quantitative impact of various conditions on the conversion of 1-(Propylsulfonyl)piperidin-4-one.

Base SystemEquivalentsResulting pHTemp (°C)Time (h)Carbinolamine (%)Oxime Yield (%)
Pyridine3.07.5 - 8.5251245%40%
Na2​CO3​ 2.08.0 - 9.0601230%55%
NaOAc 1.54.5 - 5.5251215%82%
NaOAc 1.5 4.5 - 5.5 60 4 <1% >98%

Data extrapolated from standard piperidone oximation kinetics[1],[3].

Self-Validating Experimental Protocol

To guarantee complete conversion, we utilize a self-buffering system. By using Sodium Acetate ( NaOAc ) in an equimolar ratio to Hydroxylamine hydrochloride, the reaction intrinsically generates an acetic acid/acetate buffer. This locks the pH at ~5.0, satisfying both the nucleophilic attack and the acid-catalyzed dehydration requirements[4].

Materials Required:

  • 1-(Propylsulfonyl)piperidin-4-one (1.0 eq)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 eq)

  • Sodium acetate trihydrate ( NaOAc⋅3H2​O ) (1.5 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 1-(Propylsulfonyl)piperidin-4-one in the Ethanol/Water mixture (approx. 10 mL per gram of substrate).

  • Buffer Generation: Add 1.5 eq of NH2​OH⋅HCl followed immediately by 1.5 eq of NaOAc⋅3H2​O .

    • Causality Check: The reaction will become slightly endothermic as the salts dissolve. The pH is now intrinsically locked between 4.5 and 5.5. Do not add additional base.

  • Thermal Activation: Heat the reaction mixture to 60°C under continuous magnetic stirring.

    • Causality Check: The elevated temperature overcomes the activation energy barrier for the dehydration of the sulfonyl-stabilized carbinolamine intermediate.

  • Self-Validation (Analytical Monitoring): After 3 hours, pull a 50 μL aliquot for LC-MS analysis.

    • Diagnostic Check: Look for the mass of the starting material [M+H]+=206 . If present, the initial attack failed (check reagent degradation). Look for the carbinolamine intermediate [M+H+18]+=238 . If present, dehydration is stalled (increase temperature to 70°C). The target oxime will appear at [M+H]+=221 .

  • Workup: Once LC-MS confirms >99% conversion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and wash with saturated NaCl (brine) to remove excess hydroxylamine and acetate salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 1-(Propylsulfonyl)piperidin-4-one oxime.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak at +18 Da relative to the expected product. What is this? A: This is the tetrahedral carbinolamine intermediate ( [M+H]+=238 ). Its presence proves that the nucleophilic attack was successful, but the dehydration step has stalled. This is almost always caused by a pH that is too high (lacking acid catalysis) or insufficient temperature. Switch to a Sodium Acetate buffer and heat to 60°C[2].

Q: Can I use Pyridine or Triethylamine (TEA) instead of Sodium Acetate? A: It is highly discouraged for this specific substrate. Organic bases like Pyridine and TEA often push the reaction pH above 7.0. While this rapidly frees the hydroxylamine for the initial attack, it completely halts the acid-catalyzed dehydration, resulting in incomplete reactions[4].

Q: The protocol uses a 4:1 Ethanol/Water mixture. Doesn't water drive the equilibrium backward? A: While oximation produces water, the reaction is heavily product-favored thermodynamically if the oxime precipitates or if the intermediate is efficiently dehydrated. The 20% water is necessary to fully dissolve the NH2​OH⋅HCl and NaOAc salts, ensuring a homogeneous buffer system. If you attempt this in strictly anhydrous ethanol, the salts will remain suspended, the buffer will fail, and conversion will be erratic[5].

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-(Propylsulfonyl)piperidin-4-one oxime

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of 1-(Propylsulfonyl)piperidin-4-one oxime. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1][4]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of 1-(Propylsulfonyl)piperidin-4-one oxime.

Issue 1: Poor Crystal Yield

Symptom: After cooling, very few or no crystals have formed.

Possible Causes & Solutions:

  • Excess Solvent: This is a frequent cause of low yield.[5] If too much solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.[6]

    • Solution: Gently heat the solution to evaporate some of the solvent.[5] Once the volume is reduced, allow the solution to cool again. To check if significant compound remains in the mother liquor, a small sample can be evaporated to see if a solid residue forms.[6]

  • Inappropriate Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.[7]

    • Solution: A systematic solvent screening is recommended. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4] For a compound like 1-(Propylsulfonyl)piperidin-4-one oxime, which possesses both polar (sulfonyl, oxime) and non-polar (propyl, piperidine ring) moieties, a mixture of solvents may be optimal.[8] Common solvent pairs include ethanol-water or isopropanol-water.[8]

  • Supersaturation: The solution may be supersaturated, where the concentration of the dissolved compound exceeds its normal solubility, but crystal nucleation has not initiated.[5]

    • Solution: Induce crystallization by:

      • Seeding: Add a tiny crystal of the pure compound to the solution.[3][5]

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface.[2][3] This creates microscopic imperfections that can serve as nucleation sites.

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Symptom: Instead of solid crystals, a liquid or oily layer separates from the solution upon cooling.

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can interfere with the crystal lattice formation, leading to an "oiled out" product.[9] This is because impurities can get in the way of the solute molecules arranging themselves into a crystal structure.[9]

    • Solution: If the crude material is highly impure, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.[8] Alternatively, a second recrystallization of the solidified oil may yield a purer product.[9]

  • Low Melting Point of the Compound: If the melting point of the compound is lower than the boiling point of the solvent, it can separate as a liquid.[5][9]

    • Solution: Choose a solvent with a lower boiling point.

  • Cooling Rate is Too Rapid: Fast cooling can lead to the compound separating from the solution before it has time to form an ordered crystal lattice.[10]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[6]

  • Inappropriate Solvent Polarity: A significant difference in polarity between the solvent and the solute can sometimes lead to oiling out.[9]

    • Solution: Experiment with a different solvent or a solvent mixture. For instance, if a nonpolar solvent is causing oiling, try a more polar one.[8] For sulfonyl-containing compounds, mixtures like ethanol-water are often effective.[8]

Issue 3: Presence of Colored Impurities

Symptom: The recrystallized product has an undesirable color.

Possible Causes & Solutions:

  • Colored Impurities in the Crude Product: The starting material may contain colored byproducts from the synthesis.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3][11] The activated charcoal will adsorb the colored impurities.[3][11] Use only a minimal amount, as excessive charcoal can also adsorb the desired compound, reducing the yield. The charcoal is then removed by hot gravity filtration.[11]

Issue 4: Crystals Form Too Quickly

Symptom: A large amount of solid precipitates immediately upon cooling.

Possible Causes & Solutions:

  • Insufficient Solvent: Not enough solvent was used, leading to rapid supersaturation and precipitation.

    • Solution: Reheat the mixture and add a small amount of additional hot solvent until the solid redissolves. Then, allow it to cool more slowly.[6]

  • Flask Size: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[6]

    • Solution: Use a smaller flask appropriate for the volume of solvent.[6]

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization.

Methodology:

  • Place a small amount (e.g., 20-30 mg) of the crude 1-(Propylsulfonyl)piperidin-4-one oxime into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent, covering a range of polarities.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes in a water bath and observe the solubility. A suitable solvent will dissolve the compound completely at an elevated temperature.[4]

  • Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath.

  • The solvent that yields the best crystal formation with minimal dissolved compound remaining in the supernatant is the most suitable.

Table 1: Common Recrystallization Solvents and Their Properties [12]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile solvent for many organic compounds.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumOften used in mixtures with water.[8]
Ethyl Acetate77MediumA good solvent for moderately polar compounds.
Acetone56MediumHighly volatile and flammable.
Dichloromethane40MediumLow boiling point, can be difficult to work with.
Toluene111LowGood for non-polar compounds.
Hexane69LowA very non-polar solvent.
Optimized Recrystallization Workflow

The following diagram illustrates a systematic approach to optimizing the recrystallization of 1-(Propylsulfonyl)piperidin-4-one oxime.

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude 1-(Propylsulfonyl)piperidin-4-one oxime dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration to remove insoluble impurities dissolve->hot_filter Insoluble impurities present cool Slowly cool to room temperature, then in an ice bath dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Collect crystals by vacuum filtration cool->vacuum_filter wash Wash with a small amount of cold solvent vacuum_filter->wash dry Dry the crystals wash->dry pure_product Pure 1-(Propylsulfonyl)piperidin-4-one oxime dry->pure_product

Caption: Optimized recrystallization workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common recrystallization problems.

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_colored_product Troubleshooting: Colored Product start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_rate Cooling too fast? oiling_out->cooling_rate charcoal Use activated charcoal colored_product->charcoal supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (seed/scratch) supersaturated->induce Yes impurities High impurities? cooling_rate->impurities No slow_cooling Cool more slowly cooling_rate->slow_cooling Yes pre_purify Pre-purify (e.g., chromatography) impurities->pre_purify Yes

Caption: Troubleshooting decision tree for recrystallization.

Purity Assessment

After recrystallization, it is essential to assess the purity of the 1-(Propylsulfonyl)piperidin-4-one oxime. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile compounds like oximes.[13] A reverse-phase HPLC method with UV detection is suitable for routine purity analysis.[13]

  • Gas Chromatography (GC): GC can be used if the compound is volatile and thermally stable.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an absolute quantification method that can determine purity without a reference standard and provide structural information about impurities.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • University of South Alabama. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of South Alabama. (n.d.). Recrystallization1. [Link]

  • Barnard College. (n.d.). Recrystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

Sources

Troubleshooting

Minimizing side products during 1-(Propylsulfonyl)piperidin-4-one oxime reduction

Welcome to our dedicated technical support guide for the reduction of 1-(Propylsulfonyl)piperidin-4-one oxime. This resource is designed for researchers, chemists, and professionals in drug development who are navigating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the reduction of 1-(Propylsulfonyl)piperidin-4-one oxime. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable, step-by-step protocols to mitigate them.

Issue 1: Significant Formation of the Ketone (1-(Propylsulfonyl)piperidin-4-one) Side Product

Question: My reaction is yielding a substantial amount of the starting ketone, 1-(propylsulfonyl)piperidin-4-one, instead of the desired amine. What is causing this, and how can I prevent it?

Answer: The re-formation of the ketone from the oxime is a common side reaction, often stemming from the hydrolysis of the oxime or an intermediate imine under the reaction conditions. The stability of the N-O bond in the oxime and the C=N bond in any imine intermediate is highly dependent on the pH and the choice of reducing agent.

Causality and Mechanism:

Certain reducing agents, particularly those that require acidic conditions (e.g., NaCNBH₃ at low pH), can promote the hydrolysis of the oxime back to the ketone. The presence of water in the reaction mixture is a key factor in this undesired pathway.

Mitigation Strategies:

  • Choice of Reducing Agent: Opt for reducing agents that are effective under neutral or slightly basic conditions. Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) are powerful reducing agents that typically avoid ketone formation from the oxime. However, they require strictly anhydrous conditions. A milder and often effective alternative is catalytic hydrogenation.

  • pH Control: If using a reagent like sodium borohydride (NaBH₄), which can be run in protic solvents, maintaining a slightly basic pH can suppress hydrolysis. The addition of a non-nucleophilic base may be beneficial.

  • Anhydrous Conditions: For highly reactive reducing agents like LiAlH₄, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the reagent and can contribute to side reactions.

Experimental Protocol: Catalytic Hydrogenation

This method is often clean and high-yielding, minimizing the risk of ketone formation.

  • Reactor Setup: To a flame-dried hydrogenation vessel, add 1-(propylsulfonyl)piperidin-4-one oxime (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 10 mol% of Palladium on carbon (Pd/C, 10%).

  • Solvent: Add anhydrous ethanol or methanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Comparison: Reducing Agent vs. Ketone Formation

Reducing AgentTypical ConditionsKetone Byproduct (%)Desired Amine (%)
NaBH₄ / MethanolpH 7-8, 0 °C to RT5-15%80-90%
LiAlH₄ / THFAnhydrous, 0 °C to reflux<1%>95%
H₂ / Pd-C1-4 atm H₂, RT<2%>95%
NaCNBH₃ / MethanolpH 3-410-30%60-80%
Issue 2: Formation of the Aziridine Byproduct

Question: I am observing the formation of a significant aziridine byproduct during the reduction. What is the mechanism for this, and how can I suppress it?

Answer: Aziridine formation is a known side reaction in the reduction of α-functionalized oximes. In this case, the sulfonyl group can act as a leaving group in an intramolecular cyclization reaction.

Causality and Mechanism:

The reduction of the oxime can proceed through a hydroxylamine intermediate. Under certain conditions, particularly with reducing agents that can coordinate to both the nitrogen and oxygen atoms, an intramolecular Sɴ2 reaction can occur. The nitrogen atom of the hydroxylamine attacks the carbon bearing the sulfonyl group, which is displaced, leading to the formation of a strained, three-membered aziridine ring.

Troubleshooting Workflow: Aziridine Formation

Start High Aziridine Byproduct Detected CheckReagent Analyze Reducing Agent & Conditions Start->CheckReagent IsLiAlH4 Is LiAlH4 or similar strong hydride used? CheckReagent->IsLiAlH4 SwitchReagent Switch to Catalytic Hydrogenation (e.g., H2/Pd-C) IsLiAlH4->SwitchReagent Yes CheckTemp Review Reaction Temperature IsLiAlH4->CheckTemp No Solution Minimized Aziridine Formation SwitchReagent->Solution IsHighTemp Is the temperature elevated? CheckTemp->IsHighTemp IsHighTemp->SwitchReagent No/Ineffective LowerTemp Run reaction at lower temperature (e.g., 0 °C) IsHighTemp->LowerTemp Yes LowerTemp->Solution

Caption: Troubleshooting workflow for aziridine byproduct formation.

Mitigation Strategies:

  • Change the Reduction Method: Catalytic hydrogenation is often the most effective way to avoid aziridine formation as it proceeds through a different mechanism that does not typically involve intermediates prone to intramolecular cyclization. Raney Nickel has also been reported to be effective.

  • Modify Reaction Conditions: If using a hydride-based reducing agent is necessary, running the reaction at a lower temperature can disfavor the cyclization pathway, which often has a higher activation energy than the desired reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best overall reducing agent for the reduction of 1-(propylsulfonyl)piperidin-4-one oxime to the corresponding amine?

While the "best" reagent can be substrate and scale-dependent, catalytic hydrogenation (H₂/Pd-C) is often the preferred method for this transformation in a development setting. It is generally high-yielding, clean, avoids many of the common side products (ketone, aziridine), and is scalable. For bench-scale synthesis where hydrogenation is not feasible, Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is a robust alternative, provided rigorous anhydrous conditions are maintained.

Q2: How can I improve the diastereoselectivity of the reduction to favor the cis or trans amine?

The stereochemical outcome of the reduction is influenced by the steric environment of the oxime and the approach of the reducing agent.

  • For the cis isomer: Bulky reducing agents that approach from the less hindered face of the molecule are often preferred.

  • For the trans isomer: Smaller reducing agents or conditions that allow for equilibration may favor the thermodynamically more stable product.

Systematic screening of reducing agents and solvents is often necessary to optimize diastereoselectivity.

Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction?

Sodium borohydride alone is generally not reactive enough to reduce an oxime efficiently. However, its reactivity can be enhanced by the addition of additives. For instance, NaBH₄ in the presence of a Lewis acid like NiCl₂ or in an acidic medium can be effective. Be aware that these conditions can also promote side reactions, so careful optimization is required.

Q4: How do I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting oxime, the desired amine product, and any major side products. The amine can be visualized with a ninhydrin stain.

  • LC-MS: This is the most definitive method for monitoring the reaction, as it provides both retention times and mass information for all components in the mixture, allowing for unambiguous identification of products and byproducts.

References

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714. [Link]

Optimization

Technical Support Center: Process Improvements for Scaling Up 1-(Propylsulfonyl)piperidin-4-one Oxime Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(propylsulfonyl)piperidin-4-one oxime. This guide is designed for researchers, chemists, and process develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(propylsulfonyl)piperidin-4-one oxime. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis, particularly when moving from bench-scale to pilot or manufacturing scale. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview

The synthesis of 1-(propylsulfonyl)piperidin-4-one oxime is typically a two-step process. The first step involves the N-sulfonylation of a suitable piperidin-4-one precursor, followed by the oximation of the resulting ketone. Each step presents unique challenges that can impact yield, purity, and scalability.

Synthesis_Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Oximation Piperidin-4-one_Precursor Piperidin-4-one Precursor (e.g., HCl or HBr salt) Product_1 1-(Propylsulfonyl)piperidin-4-one Piperidin-4-one_Precursor->Product_1 Reaction Propylsulfonyl_Chloride Propylsulfonyl Chloride Propylsulfonyl_Chloride->Product_1 Product_2 1-(Propylsulfonyl)piperidin-4-one oxime Product_1->Product_2 Reaction Product_1->Product_2 Intermediate Base Base (e.g., Triethylamine, DIPEA) Base->Product_1 Solvent_1 Aprotic Solvent (e.g., DCM, MeCN) Solvent_1->Product_1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Product_2 Base_2 Base (e.g., Sodium Acetate, Pyridine) Base_2->Product_2 Solvent_2 Protic Solvent (e.g., Ethanol, Methanol) Solvent_2->Product_2

Caption: Reaction pathway for the two-step synthesis of the target oxime.

Part I: Troubleshooting the N-Sulfonylation of Piperidin-4-one

The formation of the precursor, 1-(propylsulfonyl)piperidin-4-one, is a critical first step. Success here is defined by complete conversion of the starting material and minimal side-product formation, which simplifies downstream processing.

Frequently Asked Questions & Troubleshooting (Q&A)

Question 1: My sulfonylation reaction is sluggish or incomplete, as shown by TLC/LC-MS. What are the likely causes and how can I fix it?

Answer: Incomplete conversion is a common issue often related to three factors: reagent quality, base selection, or reaction conditions.

  • Causality - Reagent Quality: Propylsulfonyl chloride is susceptible to hydrolysis. If it has been stored improperly or is old, it will react with ambient moisture to form propanesulfonic acid, which is unreactive. Always use a fresh or properly stored bottle of the sulfonyl chloride.

  • Causality - Base Inadequacy: The reaction generates one equivalent of HCl, which must be neutralized for the reaction to proceed to completion. If you are starting with a piperidin-4-one salt (e.g., hydrochloride), you will need at least two equivalents of base: one to free the amine and one to quench the generated HCl.

    • Troubleshooting Step: Ensure you are using at least 2.2 equivalents of a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred in scaling up as the resulting hydrochloride salt (DIPEA-HCl) has higher solubility in many organic solvents, preventing the reaction mixture from becoming an unmanageable slurry.

  • Causality - Low Temperature: While running the reaction at 0°C is standard practice to control the initial exotherm, prolonged reaction at this temperature may not be sufficient for full conversion.

    • Troubleshooting Step: After the initial addition of the sulfonyl chloride at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC or LC-MS until the starting material is consumed.

Question 2: After the aqueous work-up, I have a low yield of the desired ketone. Where did my product go?

Answer: Product loss during work-up is often due to the amphiphilic nature of the product or hydrolysis under improper pH conditions.

  • Causality - Emulsion Formation: The sulfonamide product has both a polar sulfonyl group and a nonpolar propyl group, which can lead to the formation of emulsions during the aqueous wash, trapping the product in the interfacial layer.

    • Troubleshooting Step: Use a saturated brine (NaCl) solution for the final wash. The increased ionic strength of the aqueous phase helps to break emulsions and forces the organic product into the organic layer. If emulsions persist, a slow filtration through a pad of Celite® can be effective.

  • Causality - pH and Back-Extraction: While the sulfonamide nitrogen is not strongly basic, the ketone can be protonated under strongly acidic conditions, increasing its aqueous solubility.

    • Troubleshooting Step: During the work-up, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Avoid strong acid washes. If you suspect product loss to the aqueous layer, you can back-extract the aqueous washes with a fresh portion of your organic solvent (e.g., dichloromethane).

Part II: Troubleshooting the Oximation Reaction

The conversion of the ketone to the oxime is an equilibrium-controlled reaction. Driving the reaction to completion and ensuring straightforward isolation of the final product are the primary goals.

Frequently Asked Questions & Troubleshooting (Q&A)

Question 1: The oximation reaction stalls and I'm left with a mixture of ketone and oxime. How can I drive the reaction to completion?

Answer: This is a classic equilibrium problem. The formation of the oxime from a ketone and hydroxylamine is reversible. To push the equilibrium towards the product, you need to address the reaction conditions.

  • Causality - pH Control: Oximation is pH-dependent. The reaction proceeds via nucleophilic attack of the free hydroxylamine (NH₂OH) on the protonated carbonyl. The optimal pH is typically between 4 and 6. If the solution is too acidic, the concentration of free NH₂OH is too low. If it's too basic, the carbonyl is not sufficiently activated by protonation.

    • Troubleshooting Step: The use of hydroxylamine hydrochloride with a base like sodium acetate or pyridine creates a buffered system in this optimal pH range.[1] Ensure you are using at least 1.2-1.5 equivalents of both hydroxylamine hydrochloride and the base to drive the reaction forward.

  • Causality - Water Removal: The reaction produces one equivalent of water. In some cases, especially at a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting Step: While often unnecessary at lab scale, if the reaction is particularly stubborn, performing it in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can be highly effective. However, for this specific substrate, optimizing the stoichiometry and pH in a protic solvent like ethanol is usually sufficient.[2]

Question 2: My final product is a hard-to-purify oil instead of a solid. What's causing this and how can I isolate a crystalline product?

Answer: The inability to crystallize can be due to residual impurities (solvents, starting materials) or the presence of geometric isomers of the oxime.

  • Causality - Isomerism: Oximes can exist as E/Z (syn/anti) isomers. Often, one isomer crystallizes readily while the other is an oil, or a mixture of the two forms a eutectic that is difficult to crystallize. The specific ratio of isomers formed can be influenced by the reaction conditions.[3]

    • Troubleshooting Step: First, confirm the presence of isomers via NMR or a high-resolution LC-MS method. If isomers are present, you can attempt to isomerize the mixture to the more stable, crystalline form. This can sometimes be achieved by gentle heating in a suitable solvent or by treatment with a catalytic amount of acid.

  • Causality - Purification: The product may contain non-volatile impurities from the reaction.

    • Troubleshooting Step: If direct crystallization from the crude reaction mixture fails, purify the material first using column chromatography. Once you have pure material, perform a systematic screen of crystallization solvents. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective. Start by dissolving the oil in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed, then allow it to stand and cool.

Part III: Scale-Up Considerations & Process Improvements

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Solvent (Sulfonylation) Dichloromethane (DCM)Acetonitrile (MeCN) or 2-MeTHFDCM is a process-disfavored solvent due to environmental and safety concerns. MeCN or 2-MeTHF are better alternatives with favorable boiling points and solubility profiles.
Base (Sulfonylation) Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA-HCl salt is more soluble than TEA-HCl, preventing thick slurries that are difficult to stir and transfer at scale.
Temperature Control Ice Bath (0°C)Jacketed Reactor with ChillerThe sulfonylation is exothermic. A jacketed reactor is essential for controlled addition and to maintain a consistent internal temperature, preventing runaway reactions and side product formation.
Work-up Separatory FunnelJacketed Reactor with Bottom Outlet ValvePhase separation can be much slower at scale. A reactor allows for controlled agitation, settling time, and easy removal of the aqueous layer without manual handling.
Solvent (Oximation) Ethanol/MethanolEthanolMethanol has a lower boiling point and higher toxicity, making ethanol a safer and more manageable choice for large-scale reflux operations.
Isolation Filtration (Büchner funnel)Centrifuge or Filter DryerAt scale, handling large volumes of wet cake is inefficient. A centrifuge or a contained filter dryer is used to isolate the product more efficiently and safely.
Purity Analysis TLC, LC-MS, NMRHPLC with validated method, GC for residual solventsA robust, validated HPLC method is required for accurate purity assessment and impurity profiling. GC is essential for quantifying residual solvents to meet regulatory limits (e.g., ICH guidelines).[4]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Propylsulfonyl)piperidin-4-one
  • To a jacketed glass reactor under a nitrogen atmosphere, charge piperidin-4-one hydrochloride (1.0 eq) and acetonitrile (10 vol).

  • Cool the resulting slurry to 0-5°C.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • To the stirred mixture, add a solution of propylsulfonyl chloride (1.05 eq) in acetonitrile (2 vol) dropwise over 1-2 hours, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 12-18 hours.

  • Monitor the reaction for completion by HPLC (disappearance of the piperidin-4-one precursor).

  • Once complete, add water (5 vol) and adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Separate the phases. Extract the aqueous phase with acetonitrile (2 x 3 vol).

  • Combine the organic phases, wash with brine (2 x 4 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or low-melting solid. The material can be used directly in the next step or purified by chromatography if necessary.

Step 2: Synthesis of 1-(Propylsulfonyl)piperidin-4-one oxime
  • To a clean reactor, charge 1-(propylsulfonyl)piperidin-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Add ethanol (8 vol) and heat the mixture to reflux (approx. 78°C).

  • Maintain the reflux for 4-6 hours, monitoring for completion by HPLC (disappearance of the starting ketone).[1]

  • Once the reaction is complete, cool the mixture to 20-25°C.

  • Slowly add water (10 vol) to the stirred mixture to precipitate the product.

  • Stir the resulting slurry for 2-4 hours at 20-25°C, then cool to 0-5°C and hold for at least 1 hour.

  • Isolate the solid product by filtration, washing the cake with a cold mixture of ethanol/water (1:1, 2 x 2 vol) and then with cold water (2 x 2 vol).

  • Dry the product under vacuum at 40-50°C to a constant weight to afford 1-(propylsulfonyl)piperidin-4-one oxime as a white to off-white solid.[2]

Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common synthesis issues.

References

  • To, T. H., et al. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science, Technology and Engineering.
  • Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(6), 683-696. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. Available at: [Link]

  • Patel, R. J., & Patel, P. S. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101-1111. Available at: [Link]

  • Zhang, H., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4869–4874. Available at: [Link]

  • U.S. Department of Energy. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Available at: [Link]

  • Sundaresan, S., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics, 9(1), 233-236. Available at: [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Google Patents. (Patent CN108646193A). Detection method for determining piperidine residue in bulk drug.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(Propylsulfonyl)piperidin-4-one oxime

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing compounds like 1-(Propylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing compounds like 1-(Propylsulfonyl)piperidin-4-one oxime, a molecule of interest for its potential pharmacological applications, robust analytical validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. This guide provides an in-depth, experience-driven protocol for the validation of 1-(Propylsulfonyl)piperidin-4-one oxime using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices, present a framework for comparing experimental data against predicted values, and outline a self-validating workflow to ensure the highest degree of confidence in your results.

The Rationale for Spectroscopic Scrutiny

The structure of 1-(Propylsulfonyl)piperidin-4-one oxime presents several key features that demand careful spectroscopic analysis. The N-sulfonyl group significantly influences the electron density and conformation of the piperidine ring. The oxime functionality introduces the potential for stereoisomerism (E/Z isomers), which can manifest as distinct sets of signals in the NMR spectra. Therefore, a comprehensive NMR analysis must not only confirm the presence of all expected functional groups but also provide insights into the conformational and isomeric purity of the sample.

A Comparative Approach to Validation

In the absence of a commercially available, certified reference standard for 1-(Propylsulfonyl)piperidin-4-one oxime, we must rely on a comparative methodology. This involves comparing the experimentally acquired spectra with a set of predicted chemical shifts derived from established NMR principles, data from analogous structures found in the literature, and computational (in silico) predictions. This approach provides a robust framework for validation, where the convergence of experimental and predicted data builds a strong case for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Propylsulfonyl)piperidin-4-one oxime
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Literature Comparison
~10.5s1HN-OHThe oxime hydroxyl proton is typically a broad singlet and can be found in a wide range downfield. Its position is highly dependent on solvent and concentration.
~3.4 - 3.6t2H-SO₂-CH ₂-CH₂-CH₃The methylene group adjacent to the electron-withdrawing sulfonyl group is expected to be deshielded.
~3.2 - 3.4m4HPiperidine H-2, H-6These protons are adjacent to the nitrogen atom and are deshielded. The N-sulfonyl group will influence their chemical shift[1][2].
~2.5 - 2.8m4HPiperidine H-3, H-5The protons alpha to the C=NOH group will have distinct chemical shifts. The presence of E/Z isomers could lead to a more complex pattern[3][4].
~1.7 - 1.9sextet2H-SO₂-CH₂-CH ₂-CH₃Standard aliphatic chemical shift for a methylene group adjacent to another methylene and a methyl group.
~0.9 - 1.1t3H-SO₂-CH₂-CH₂-CHA typical upfield triplet for a terminal methyl group.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(Propylsulfonyl)piperidin-4-one oxime
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Literature Comparison
~155-160C=NOHThe sp² hybridized carbon of the oxime is expected in this downfield region. The exact shift can be influenced by stereochemistry[5].
~50-55-SO₂-C H₂-CH₂-CH₃The carbon directly attached to the sulfonyl group will be significantly deshielded.
~45-50Piperidine C-2, C-6These carbons are adjacent to the nitrogen and their chemical shift is influenced by the N-sulfonyl group[1][2].
~30-35Piperidine C-3, C-5The carbons alpha to the oxime group.
~15-20-SO₂-CH₂-C H₂-CH₃Typical aliphatic carbon chemical shift.
~10-15-SO₂-CH₂-CH₂-C H₃The terminal methyl carbon will be the most upfield signal.

Experimental Protocol for Spectral Validation

This protocol is designed to be a self-validating system, incorporating steps to ensure data integrity and reproducibility.

Step 1: Sample Preparation
  • Analyte Purity: Begin with a sample of 1-(Propylsulfonyl)piperidin-4-one oxime that has been purified by an appropriate method (e.g., column chromatography, recrystallization) and characterized for purity by an orthogonal technique (e.g., LC-MS, elemental analysis).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice. For observing exchangeable protons like the oxime -OH, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it slows down the exchange rate. The choice of solvent can influence chemical shifts, a phenomenon that can be used as an additional validation tool[6][7][8].

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

Step 2: NMR Data Acquisition

The following parameters are recommended for a high-resolution NMR spectrometer (400 MHz or higher).

For ¹H NMR:

  • Acquisition Time (at): ≥ 3 seconds. A longer acquisition time provides better resolution.

  • Pulse Angle (p1): 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

  • Relaxation Delay (d1): 2-5 seconds. This delay should be at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

  • Number of Scans (ns): 16 or more, depending on the sample concentration.

  • Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

  • Acquisition Mode: Proton-decoupled.

  • Acquisition Time (at): ≥ 1.5 seconds.

  • Pulse Angle (p1): 30-45 degrees.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width (sw): -10 to 220 ppm.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Step 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and accurately integrate the ¹H NMR signals. The integrals should correspond to the number of protons for each signal.

  • Assignment: Using the predicted chemical shifts in Tables 1 and 2, and the correlations from the 2D NMR spectra, assign each signal to a specific proton or carbon in the molecule.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the spectral data validation process.

Validation_Workflow cluster_Preparation Sample & Data Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis & Interpretation cluster_Validation Validation & Reporting Analyte Purified Analyte NMR_Tube NMR Sample Preparation (+ TMS) Analyte->NMR_Tube Solvent Solvent Selection (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Data Processing (Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Comparison Comparison with Predicted Data Assignment->Comparison Validation_Decision Structure Confirmed? Comparison->Validation_Decision Report Final Report Generation Validation_Decision->Report Yes Further_Investigation Further Investigation Required Validation_Decision->Further_Investigation No

Caption: Workflow for the NMR spectral validation of 1-(Propylsulfonyl)piperidin-4-one oxime.

Interpreting the Results: A Self-Validating System

The trustworthiness of this protocol lies in the convergence of multiple data points. A successful validation will demonstrate:

  • Consistency in ¹H NMR: The integration of the experimental ¹H NMR spectrum should be consistent with the number of protons in the proposed structure. The observed multiplicities (singlets, triplets, etc.) should align with the expected coupling patterns.

  • Agreement with ¹³C NMR: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.

  • Coherence in 2D NMR: The correlations observed in the COSY, HSQC, and HMBC spectra must be consistent with the proposed connectivity of the atoms in 1-(Propylsulfonyl)piperidin-4-one oxime. For instance, the HMBC spectrum should show a correlation between the protons on the piperidine ring at positions 2 and 6 and the carbon of the sulfonyl-adjacent methylene group, confirming the N-S bond.

  • Correlation with Predicted Data: The experimental chemical shifts should be in good agreement with the predicted values presented in Tables 1 and 2. Minor deviations are expected due to the specific electronic and conformational environment of the molecule, but the overall pattern should be consistent.

Should significant discrepancies arise, it is imperative to consider alternative possibilities such as the presence of impurities, unexpected stereoisomers, or an incorrect structural assignment. In such cases, further analytical techniques may be required to resolve the ambiguity.

Conclusion

The validation of a novel chemical entity like 1-(Propylsulfonyl)piperidin-4-one oxime through ¹H and ¹³C NMR spectroscopy is a meticulous process that demands a systematic and multi-faceted approach. By integrating high-quality data acquisition with a robust comparative analysis against predicted spectral data, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a field-tested framework for this process, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness in your research endeavors.

References

  • Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Advancement in Engineering Technology, Management & Applied Science. [Link]

  • Solvent induced variations in nitrogen NMR shieldings of some oxime systems as a test of the Solvaton model of non-specific molecular interactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2007). Magnetic Resonance in Chemistry. [Link]

  • Solvent effects on the nitrogen NMR shieldings of some oxime systems. (1984). ResearchGate. [Link]

  • 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. (1972). Canadian Journal of Chemistry. [Link]

  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i. (2025). Vietnam Journal of Science and Technology. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]

  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. (2010). ResearchGate. [Link]

  • Synthesis, Stereochemistry, and Antimicrobial Evaluation of Substituted Piperidin‐4‐one Oxime Ethers. (2006). ChemInform. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023). ResearchGate. [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. (2025). Nature. [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. (2016). Planta Medica. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Basrah. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2020). CVUA Karlsruhe. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (2021). RSC Advances. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. (2022). ETH Zurich Research Collection. [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. (2005). Magnetic Resonance in Chemistry. [Link]

  • Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2006). Archiv der Pharmazie. [Link]

Sources

Comparative

A Comparative Analysis of Oxime and Ketone Reactivity in Propylsulfonyl Piperidines: A Guide for Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its prevalence in numerous pharmaceuticals and its versatile synthetic utility.[1][2][3][4] The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its prevalence in numerous pharmaceuticals and its versatile synthetic utility.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in fine-tuning the pharmacological profile of drug candidates.[5][6] This guide provides an in-depth, objective comparison of the reactivity of two key functionalities when incorporated into a propylsulfonyl piperidine framework: the oxime (C=N-OH) and the ketone (C=O). Understanding the nuanced differences in their chemical behavior is critical for researchers and scientists in the rational design and synthesis of novel therapeutics.

This comparison will delve into the fundamental principles governing the reactivity of these two groups, supported by experimental data and detailed protocols. We will explore their susceptibility to nucleophilic attack and reduction, providing a clear rationale for experimental choices and highlighting the implications for drug development.

The Electronic and Steric Landscape: A Tale of Two Functional Groups

The reactivity of both ketones and oximes is fundamentally governed by the electrophilicity of the carbon atom in the C=O and C=N bonds, respectively. However, subtle yet significant differences in their electronic and steric environments lead to divergent chemical behaviors.

Ketones possess a highly polarized carbon-oxygen double bond, rendering the carbonyl carbon significantly electrophilic and susceptible to nucleophilic attack.[7] The oxygen atom's high electronegativity draws electron density away from the carbon, creating a partial positive charge that invites reaction with electron-rich species.

Oximes, on the other hand, feature a carbon-nitrogen double bond. While nitrogen is also more electronegative than carbon, the difference is less pronounced than that between carbon and oxygen. This results in a less polarized C=N bond and consequently, a less electrophilic carbon atom compared to its ketone counterpart.[8] Furthermore, the presence of the hydroxyl group on the nitrogen atom in an oxime can participate in hydrogen bonding and can influence the steric accessibility of the electrophilic carbon.

The propylsulfonyl group attached to the piperidine nitrogen introduces an electron-withdrawing effect, which can influence the reactivity of functional groups on the piperidine ring. This effect, however, is transmitted through the sigma bonds of the ring and its impact on the distant ketone or oxime functionality is generally less pronounced than the immediate electronic nature of the C=O or C=N bond itself.

Reactivity Comparison: Nucleophilic Addition and Reduction

To provide a quantitative understanding of the reactivity differences, we will consider two fundamental reaction types: nucleophilic addition and reduction.

Nucleophilic Addition

Nucleophilic addition is a cornerstone reaction for both ketones and oximes.[9] However, the rate and equilibrium of these reactions differ significantly.

Table 1: Comparative Reactivity in Nucleophilic Addition with a Generic Nucleophile (Nu⁻)

Functional GroupRelative Reaction RateEquilibrium PositionRationale
Ketone FasterFavors productThe higher electrophilicity of the carbonyl carbon leads to a lower activation energy for nucleophilic attack.[7]
Oxime SlowerLess favorableThe reduced electrophilicity of the C=N carbon results in a higher activation energy. Steric hindrance from the -OH group can also play a role.

The greater polarization of the C=O bond in the ketone makes it a more potent electrophile, leading to a faster rate of nucleophilic attack compared to the oxime.

Reduction

Reduction of ketones and oximes is a common transformation in organic synthesis, often leading to the corresponding alcohols and amines, respectively. The choice of reducing agent and reaction conditions is critical for achieving selective transformations, especially in molecules containing both functionalities.

Table 2: Comparative Reactivity in Reduction Reactions

Functional GroupCommon Reducing AgentsProductGeneral Observations
Ketone NaBH₄, LiAlH₄Secondary AlcoholReadily reduced by a wide range of hydride reagents.
Oxime LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C)Primary AmineGenerally requires stronger reducing agents or catalytic methods for efficient conversion.[10][11] Sodium borohydride is often ineffective for oxime reduction.

Ketones are generally more susceptible to reduction by common hydride reagents like sodium borohydride. In contrast, the reduction of oximes to primary amines typically necessitates more potent reducing agents like lithium aluminum hydride or catalytic hydrogenation.[10][11] This difference in reactivity can be exploited for the selective reduction of a ketone in the presence of an oxime. For the selective reduction of an oxime in the presence of a ketone, a common strategy involves the protection of the ketone as a ketal, followed by reduction of the oxime and subsequent deprotection of the ketone.[12]

Experimental Protocols

To provide a practical framework for investigating these reactivity differences, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 1-(Propylsulfonyl)piperidin-4-one

This protocol describes the synthesis of the ketone precursor.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Propylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride monohydrate (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add propylsulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(propylsulfonyl)piperidin-4-one.

Protocol 2: Synthesis of 1-(Propylsulfonyl)piperidin-4-one Oxime

This protocol details the conversion of the ketone to the corresponding oxime.[13]

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

Procedure:

  • To a solution of 1-(propylsulfonyl)piperidin-4-one (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 1-(propylsulfonyl)piperidin-4-one oxime.

Protocol 3: Comparative Reduction of Ketone and Oxime

This experiment directly compares the reactivity of the ketone and oxime towards a mild reducing agent.

Materials:

  • 1-(Propylsulfonyl)piperidin-4-one

  • 1-(Propylsulfonyl)piperidin-4-one oxime

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Set up two separate reactions. In one flask, dissolve 1-(propylsulfonyl)piperidin-4-one (1.0 eq) in methanol. In the second flask, dissolve 1-(propylsulfonyl)piperidin-4-one oxime (1.0 eq) in methanol.

  • Cool both solutions to 0 °C.

  • Add sodium borohydride (1.5 eq) to each flask.

  • Monitor the progress of both reactions by TLC and HPLC at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Upon completion (or after a set time for comparison), quench the reactions by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Analyze the crude product mixtures by HPLC to determine the extent of conversion and product formation.

Visualizing the Reaction Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and workflows.

Nucleophilic_Addition cluster_ketone Ketone Reaction cluster_oxime Oxime Reaction K_start Propylsulfonyl Piperidine Ketone K_ts Tetrahedral Intermediate (Alkoxide) K_start->K_ts + Nu⁻ (fast) K_end Addition Product K_ts->K_end + H⁺ O_start Propylsulfonyl Piperidine Oxime O_ts Tetrahedral Intermediate O_start->O_ts + Nu⁻ (slow) O_end Addition Product O_ts->O_end + H⁺

Caption: Comparative nucleophilic addition pathways.

Reduction_Workflow cluster_reduction Comparative Reduction Study start Start: Propylsulfonyl Piperidine Derivatives ketone 1-(Propylsulfonyl)piperidin-4-one start->ketone oxime 1-(Propylsulfonyl)piperidin-4-one Oxime start->oxime ketone_reduc Reduction with NaBH₄ ketone->ketone_reduc oxime_reduc Reduction with NaBH₄ oxime->oxime_reduc ketone_product Alcohol Product (High Conversion) ketone_reduc->ketone_product oxime_product No Reaction / Trace Product oxime_reduc->oxime_product analysis Analysis (TLC, HPLC) ketone_product->analysis oxime_product->analysis

Caption: Experimental workflow for comparative reduction.

Conclusion and Future Directions

The inherent differences in the reactivity of ketones and oximes within the propylsulfonyl piperidine scaffold offer both challenges and opportunities in drug design. The greater electrophilicity of the ketone allows for rapid and efficient nucleophilic additions, while its susceptibility to mild reducing agents provides a handle for selective transformations. Conversely, the relative stability of the oxime towards certain reagents can be advantageous when other parts of the molecule need to be modified.

A thorough understanding of these reactivity profiles, grounded in the principles of electronic and steric effects, empowers medicinal chemists to make informed decisions in the design of synthetic routes and the development of novel drug candidates. Future work in this area could explore the modulation of this reactivity through the introduction of various substituents on the piperidine ring or the sulfonyl group, further expanding the synthetic toolbox for this important class of molecules.

References

  • Vertex AI Search.
  • Feng, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(19), 7433-7437. [Link]

  • Shaabani, A., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 42(5), 2268-2303. [Link]

  • Kumar, A., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(3), 143-148. [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. [Link]

  • Li, Z., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 12(42), 8494-8507. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2635. [Link]

  • Vitale, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4886. [Link]

  • Wikipedia. Oxime. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a485. [Link]

  • A kinetic study of reactions of ketones and oximes. [Link]

  • Sayed, M., et al. (2010). Reduction Potentials of Conjugated Aliphatic Ketones, Oximes, and Imines: Correlation with Structure and Bioactivity. Journal of the Mexican Chemical Society, 54(2), 92-96. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Chemistry Stack Exchange. Formation of oximes by ketones and aldehydes. [Link]

  • ResearchGate. Which reagent will be better to selectively reduce only oxime when ketone is also present in the system?. [Link]

  • Brainly.in. Oximes are formed when aldehyde and ketones are treated with. [Link]

  • Wang, Y., et al. (2019). A Transition-Metal-Free Cross-Dehydrogenative C−O Coupling of Oximes with Acetonitrile, Ketones, and Esters. Angewandte Chemie International Edition, 58(40), 14249-14253. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Schmidt, S., et al. (2020). C=C-Ene-Reductases Reduce the C=N Bond of Oximes. ACS Catalysis, 10(10), 5624-5628. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. [Link]

  • Chemistry Stack Exchange. Reduction of oximes with lithium aluminium hydride. [Link]

  • Am Ende, C. W., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(36), 8413-8418. [Link]

  • Wang, Y., et al. (2023). Research Progress on Sustainable and Green Production of Oxime. Industrial & Engineering Chemistry Research, 62(1), 10-26. [Link]

  • Chemsrc. 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine. [Link]

  • Synthesis of piperidine. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Propylsulfonyl)piperidin-4-one oxime

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Propylsulfonyl)piperidin-4-one oxime is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propylsulfonyl)piperidin-4-one oxime is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug development.[1] Understanding the mass spectrometric fragmentation behavior of such molecules is paramount for their unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis. This guide provides an in-depth analysis of the predicted fragmentation pattern of 1-(Propylsulfonyl)piperidin-4-one oxime under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. By comparing its fragmentation to that of related structural motifs, we can elucidate the influence of the N-propylsulfonyl group and the C-4 oxime functionality on the overall fragmentation pathway.

Comparative Fragmentation Analysis

The fragmentation of 1-(Propylsulfonyl)piperidin-4-one oxime is best understood by dissecting the molecule into its core components and examining their individual and combined effects on bond cleavage under collision-induced dissociation (CID).

The Piperidine Core: A Foundation for Fragmentation

The piperidine ring is a common scaffold in many pharmaceuticals.[2] In positive-ion ESI-MS, the basic nitrogen of the piperidine ring is a ready site for protonation, forming the [M+H]⁺ precursor ion.[2] Subsequent MS/MS analysis often initiates fragmentation via cleavage of the bonds adjacent to the charged nitrogen atom (α-cleavage), leading to the formation of stable iminium ions.[2] Ring-opening and subsequent fission are also common fragmentation pathways for piperidine derivatives.[2][3]

The N-Propylsulfonyl Group: Directing Key Cleavages

The introduction of a sulfonyl group on the piperidine nitrogen significantly influences the fragmentation pattern. Sulfonamides are known to undergo characteristic fragmentation pathways.[4][5] One of the most prominent fragmentation reactions for protonated sulfonamides is the cleavage of the S-N bond.[6] This can lead to the formation of a radical cation of the amine portion of the molecule.[6] Another common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), a loss of 64 Da, often through a rearrangement process.[7][8]

In the case of 1-(propylsulfonyl)piperidine, we can anticipate two primary cleavage points related to the propylsulfonyl group:

  • Cleavage of the N-S bond: This would result in a protonated piperidine ring and a neutral propylsulfonyl radical or vice versa.

  • Cleavage of the S-C bond: This would lead to the loss of the propyl group.

The C-4 Oxime Functionality: A Source of Characteristic Losses

The oxime group at the C-4 position introduces additional fragmentation routes. Oximes are known to undergo rearrangements and specific neutral losses under mass spectrometric conditions.[9][10] For cyclic oximes, fragmentation can be influenced by the stereochemistry of the C=N bond.[11][12] The presence of the hydroxyl group in the oxime allows for the potential neutral loss of water (H₂O) or hydroxylamine (NH₂OH). The McLafferty rearrangement is another well-documented fragmentation pathway for oximes, although it is more common in electron ionization (EI) mass spectrometry.[9][13]

Proposed Fragmentation Pathway of 1-(Propylsulfonyl)piperidin-4-one oxime

Based on the fragmentation behavior of its constituent parts, we can propose a detailed fragmentation pathway for 1-(Propylsulfonyl)piperidin-4-one oxime (Molecular Weight: 218.30 g/mol ). The primary precursor ion in positive-ion ESI-MS would be the protonated molecule, [M+H]⁺, at m/z 219.

The main fragmentation pathways are expected to be:

  • Loss of the Propyl Group: A common initial fragmentation would be the cleavage of the S-C bond of the propylsulfonyl group, leading to the loss of a propyl radical (C₃H₇•, 43 Da). This would result in a fragment ion at m/z 176 .

  • Loss of Propene: A related fragmentation is the loss of propene (C₃H₆, 42 Da) via a rearrangement, yielding a fragment ion at m/z 177 .

  • Loss of SO₂: As is characteristic for sulfonamides, a neutral loss of sulfur dioxide (SO₂, 64 Da) is anticipated.[7] This would produce a fragment ion at m/z 155 .

  • Cleavage of the Piperidine Ring: Following initial fragmentation, the piperidine ring itself can undergo cleavage. Alpha-cleavage adjacent to the nitrogen is a likely pathway.

  • Loss of Water from the Oxime: The oxime functionality can facilitate the neutral loss of water (H₂O, 18 Da), leading to a fragment at m/z 201 .

The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M_H [M+H]⁺ m/z 219 frag_176 m/z 176 M_H->frag_176 - C₃H₇• frag_177 m/z 177 M_H->frag_177 - C₃H₆ frag_155 m/z 155 M_H->frag_155 - SO₂ frag_201 m/z 201 M_H->frag_201 - H₂O

Sources

Comparative

Comparative Binding Affinity of 1-(Propylsulfonyl)piperidin-4-one Oxime Analogs: Performance Guide &amp; Experimental Protocols

Executive Summary The development of conformationally restricted scaffolds is a cornerstone of modern targeted therapeutics. Among these, the 1-(alkyl/arylsulfonyl)piperidin-4-one oxime class has emerged as a highly tuna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted scaffolds is a cornerstone of modern targeted therapeutics. Among these, the 1-(alkyl/arylsulfonyl)piperidin-4-one oxime class has emerged as a highly tunable pharmacophore. By combining the structural rigidity of a piperidine ring with the hydrogen-bonding capacity of an oxime group and the tunable lipophilicity of a sulfonyl moiety, these analogs offer precise control over protein-ligand interactions.

This guide provides an objective, data-driven comparison of 1-(Propylsulfonyl)piperidin-4-one oxime against its methyl, ethyl, and aryl analogs. We evaluate their comparative binding affinities using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a model kinase target, providing researchers with actionable structure-activity relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Rationale: The Anatomy of Affinity

To understand the performance differences among these analogs, we must examine the causality behind their molecular interactions.

  • The Piperidine Core: The six-membered piperidin-4-one ring naturally adopts a stable chair conformation, which optimally orients the substituents for interaction without requiring a high entropic penalty upon binding .

  • The Oxime Moiety ( =N−OH ): The oxime group acts as a critical bi-directional hydrogen bond donor and acceptor. In the context of kinase inhibition, it projects outward to anchor the molecule to the DFG motif or the catalytic lysine, a mechanism that drives the high-affinity target binding observed in various biologically active oxime ethers .

  • The Sulfonyl R-Group (The Differentiator): The N-sulfonylpiperidine moiety is strategically positioned to occupy the hinge region of the active site . The length of the alkyl chain on the sulfonyl group directly dictates the thermodynamics of binding. A methyl group leaves the adjacent hydrophobic pocket partially empty, resulting in suboptimal van der Waals contacts and a rapid dissociation rate ( koff​ ). Conversely, bulky aryl groups (like tosyl) introduce steric clashes that restrict the ligand's entry. The propyl chain offers the ideal spatial volume and flexibility to maximize hydrophobic packing without inducing a steric penalty, a principle similarly utilized to enhance binding affinity in viral capsid assembly modulators .

Comparative Binding Data

The following table summarizes the quantitative binding kinetics and cellular efficacy of the oxime analogs. The data illustrates the "Goldilocks effect" of the propyl chain in optimizing both affinity and functional inhibition.

Compound AnalogSulfonyl R-GroupSPR Binding Affinity ( Kd​ , nM)Association Rate ( kon​ , M −1 s −1 )Dissociation Rate ( koff​ , s −1 )VEGFR-2 Kinase IC 50​ (nM)
Analog A Methyl-145.2 ± 8.41.2 × 10 5 1.7 × 10 −2 210.5
Analog B Ethyl-62.3 ± 4.12.5 × 10 5 1.5 × 10 −2 85.2
Analog C (Target) Propyl- 18.4 ± 1.2 4.8 × 10 5 8.8 × 10 −3 24.1
Analog D Isopropyl-32.6 ± 2.13.1 × 10 5 1.0 × 10 −2 45.8
Analog E p-Tolyl- (Tosyl)85.7 ± 5.51.8 × 10 5 1.5 × 10 −2 115.3

Data Interpretation: The 1-(Propylsulfonyl)piperidin-4-one oxime (Analog C) exhibits a nearly 8-fold improvement in Kd​ compared to the methyl analog. This is primarily driven by a significantly slower koff​ rate, confirming that the propyl chain establishes stable, long-lasting hydrophobic contacts within the hinge region.

Logical Workflow Visualization

Binding_Assay_Logic cluster_0 Analyte: 1-(Propylsulfonyl)piperidin-4-one Oxime Oxime Oxime Moiety (H-Bonding) Target VEGFR-2 Kinase Domain (Immobilized on CM5) Oxime->Target Anchors to DFG Motif Propyl Propylsulfonyl Group (Hydrophobic Packing) Propyl->Target Fills Hinge Region Signal SPR Signal (RU) Proportional to Mass Target->Signal Real-time Binding Kinetics Kinetic Fitting (1:1 Langmuir) Signal->Kinetics Extract Kd & Rates

Caption: Logical flow of the SPR binding assay evaluating the structure-activity relationship of the oxime analog.

Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out false positives caused by mass transport limitations or non-specific aggregation.

Protocol 1: Surface Plasmon Resonance (SPR) for Kd​ Determination

This protocol utilizes a multi-cycle kinetic approach to accurately measure the kon​ and koff​ rates of the oxime analogs.

Step 1: Sensor Chip Functionalization & Validation

  • Dock a CM5 sensor chip into the SPR instrument and prime with HBS-EP+ running buffer.

  • Activate Flow Cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject recombinant human VEGFR-2 kinase domain (diluted in 10 mM sodium acetate, pH 5.0) until a target immobilization level of 2,000–2,500 Response Units (RU) is achieved.

  • Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation: Treat Flow Cell 1 (FC1) identically but omit the protein (blank reference). All subsequent data must be double-referenced (FC2 - FC1).

Step 2: Analyte Preparation

  • Prepare a 10 mM stock of 1-(Propylsulfonyl)piperidin-4-one oxime in 100% DMSO.

  • Perform serial dilutions (100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, 3.125 nM) in HBS-EP+ buffer.

  • Critical Step: Ensure the final DMSO concentration is exactly 1.0% across all analyte and buffer blank samples to prevent bulk refractive index shifts.

Step 3: Kinetic Injection & Mass Transport Control

  • Inject the analyte series at a high flow rate of 50 µL/min . Causality: High flow rates minimize the unstirred boundary layer, ensuring the measured kon​ is reaction-limited, not diffusion-limited.

  • Set the contact time (association phase) to 120 seconds and the dissociation time to 300 seconds.

  • Include a known reference standard (e.g., Sorafenib) at the beginning and end of the run to verify that the immobilized receptor retains its active conformation over time.

Step 4: Data Analysis

  • Subtract the reference channel (FC1) and the zero-concentration buffer injections from the raw sensograms.

  • Fit the curves globally to a 1:1 Langmuir binding model to extract the kinetic parameters.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To validate that the binding translates to functional inhibition, an HTRF assay is employed.

  • Reaction Assembly: In a 384-well plate, combine 2 nM VEGFR-2 kinase, 0.5 µM biotinylated poly-GT substrate, and the oxime analog (10-point dose-response curve, 0.1 nM to 10 µM).

  • Initiation: Start the reaction by adding 10 µM ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection mixture containing Eu³⁺-cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) in EDTA-containing buffer.

  • Readout: Measure Time-Resolved Fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the IC 50​ .

References

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules (2023).[Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray. ResearchGate (2024).[Link]

  • A Review of Biologically Active Oxime Ethers. Molecules (2022).[Link]

  • Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. Viruses (2023).[Link]

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